Product packaging for 1-Ethyl-2-(nitromethyl)azepane(Cat. No.:CAS No. 88301-44-4)

1-Ethyl-2-(nitromethyl)azepane

Cat. No.: B14401350
CAS No.: 88301-44-4
M. Wt: 186.25 g/mol
InChI Key: QEDFTJUFHUEYMX-UHFFFAOYSA-N
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Description

1-Ethyl-2-(nitromethyl)azepane is a specialized chemical compound featuring a seven-membered azepane ring core, which is a saturated heterocycle of significant interest in synthetic and medicinal chemistry . This particular derivative is functionalized with both an ethyl group at the nitrogen atom and a nitromethyl group at the 2-position, making it a valuable and versatile building block for organic synthesis and drug discovery efforts. The azepane scaffold is a privileged structure found in a variety of pharmaceutical agents and biologically active molecules . The presence of the nitromethylene group offers a highly versatile handle for further chemical transformations, most notably through reduction to amines or other functional groups, facilitating the exploration of structure-activity relationships (SAR) . Researchers can utilize this compound as a key intermediate in the design and synthesis of novel compounds for pharmacological screening, including the development of potential enzyme inhibitors or receptor modulators. As with all such sophisticated reagents, this compound is provided for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult safety data sheets and conduct all necessary risk assessments prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B14401350 1-Ethyl-2-(nitromethyl)azepane CAS No. 88301-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88301-44-4

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

1-ethyl-2-(nitromethyl)azepane

InChI

InChI=1S/C9H18N2O2/c1-2-10-7-5-3-4-6-9(10)8-11(12)13/h9H,2-8H2,1H3

InChI Key

QEDFTJUFHUEYMX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCCC1C[N+](=O)[O-]

Origin of Product

United States

Reactivity and Chemical Transformations of 1 Ethyl 2 Nitromethyl Azepane

Reactions Involving the Azepane Ring System

The reactivity of the fully saturated azepane ring in 1-Ethyl-2-(nitromethyl)azepane is largely defined by the chemistry of secondary amines and the potential for transformations involving the ring structure itself.

Ring Opening and Rearrangement Processes of Azepanes

The saturated azepane ring is generally stable; however, under specific conditions, ring-opening and rearrangement reactions can occur, often involving adjacent functional groups or the introduction of strain.

Ring Opening: Ring opening of simple saturated azepanes is not a common process without the presence of activating groups. However, bicyclic systems containing an azepane ring can undergo regioselective ring opening. For instance, bicyclic aziridines fused to a six-membered ring can be opened to afford highly substituted azepanones. This type of reactivity, while not directly applicable to this compound, illustrates a strategy for accessing functionalized azepane cores.

Rearrangement: Rearrangements of the azepane skeleton often involve the expansion of a smaller ring or the rearrangement of substituents. A notable example is the aza-Cope rearrangement, which has been utilized to generate fused dihydroazepine derivatives from transient 1-imino-2-vinylcyclopropane intermediates. Another relevant transformation is the organolithium-mediated rearrangement of N'-aryl ureas derived from 2-aryl azepanes, which proceeds with stereospecific transfer of the aryl substituent to the 2-position of the azepane ring. While these examples involve unsaturated or differently substituted azepanes, they highlight the potential for skeletal reorganization of the seven-membered ring under suitable conditions. Thermal rearrangement of 1-substituted 1H-azepines to 6-aminofulvene derivatives has also been reported, though this involves the unsaturated counterpart of the azepane ring.

#### rsc.org3.1.2. Cycloaddition Reactions Involving Azepane Derivatives

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the azepane ring itself. While the saturated azepane ring of this compound is unlikely to participate directly in cycloaddition reactions, the synthesis of azepane derivatives frequently employs such strategies.

[4+3] Cycloadditions: This type of reaction is a common method for the synthesis of seven-membered rings. For instance, rhodium-catalyzed [4+3] cycloaddition of vinyl aziridines and dienes can produce highly functionalized azepines. Similarly, copper-catalyzed [4+3] cycloaddition of 4-indolylcarbinols with aziridines has been used to furnish azepinoindoles.

Other Cycloadditions: Photochemical [5+2] cycloadditions of N-vinylpyrrolidinones have been developed to form azepin-4-ones, which are precursors to substituted azepanes. These examples underscore the importance of cycloaddition reactions in building the azepane framework, which can then be further modified to compounds like this compound.

Table 1: Examples of Cycloaddition Reactions for Azepane/Azepine Synthesis
Reaction TypeReactantsCatalyst/ConditionsProduct Type
[4+3] CycloadditionVinyl aziridines and dienesRhodium(I) catalystFunctionalized azepines
[4+3] Cycloaddition4-Indolylcarbinols and aziridinesCopper(I) catalystAzepinoindoles
Photochemical [5+2] CycloadditionN-vinylpyrrolidinones and aldehydesPhotochemical rearrangementAzepin-4-ones

Derivatization and Functional Group Interconversions on the Azepane Core

The azepane core of this compound can be derivatized through various reactions, allowing for the introduction of new functional groups and modification of the existing structure. The presence of C-H bonds on the ring and the tertiary amine offer sites for functionalization.

C-H Functionalization: Direct C-H functionalization of the azepane ring, while challenging, can provide access to a range of substituted derivatives. For example, diastereoselective hydroxylation of a protected azepene derivative has been used to synthesize substituted oxo-azepines.

N- nih.govAlkylation and Dealkylation: The N-ethyl group in this compound is relatively stable. However, N-dealkylation reactions are known for tertiary amines, and conversely, the nitrogen of a secondary azepane can be readily alkylated to introduce various substituents.

Functional Group Interconversion: This refers to the transformation of one functional group into another. For t nih.govhe azepane ring, this could involve oxidation of a C-H bond to a ketone, followed by reduction to an alcohol, or introduction of a leaving group that can be substituted by a nucleophile. Such strategies are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For i nih.govnstance, key dicarbonyl-containing seven-membered rings have been functionalized through diastereoselective Luche reduction of a ketone, followed by manipulation of other functional groups.

nih.gov3.2. Transformations of the Nitromethyl Group

The nitromethyl group is a versatile functional group that can undergo a variety of transformations, with its reduction to an amino group being one of the most significant.

Transformations of the Nitromethyl Group

Reduction Chemistry of the Nitro Moiety to Amines

The reduction of the nitromethyl group in this compound would yield 1-ethyl-2-(aminomethyl)azepane, a diamine with potential applications as a ligand or a building block for more complex molecules. A variety of reducing agents can be employed for the conversion of aliphatic nitro compounds to amines.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. This method is often preferred due to its clean nature and the high yields it can provide. The reaction involves the use of hydrogen gas in the presence of a metal catalyst.

Several catalysts are effective for the hydrogenation of aliphatic nitro compounds. These include:

Palladium on carbon (Pd/C): A common and versatile catalyst for hydrogenations.

Platinum(IV) oxide (PtO₂): Also known as Adams' catalyst, it is a highly effective catalyst for the reduction of nitro groups.

Raney nickel (Raney Ni): A nickel-aluminum alloy that is activated to create a high surface area nickel catalyst, also effective for nitro group reduction.

A recent study on the dearomative ring-expansion of nitroarenes to produce polysubstituted azepanes utilized a subsequent hydrogenolysis step with H₂ and Pd/C or PtO₂ to reduce other functional groups and saturate the ring, demonstrating the compatibility of these catalysts with the azepane core.

researchgate.netnih.govmanchester.ac.uk

Table 2: Common Catalysts for the Hydrogenation of Aliphatic Nitro Groups
CatalystTypical ConditionsNotes
Palladium on Carbon (Pd/C)H₂ (gas), methanol (B129727) or ethanol (B145695) solvent, room temperature to moderate heatWidely used, commercially available.
Platinum(IV) Oxide (PtO₂)H₂ (gas), various solvents, room temperatureHighly active catalyst.
Raney NickelH₂ (gas), ethanol solvent, often requires elevated temperature and pressureCost-effective, high activity.
Other Chemical Reduction Methodologies

The nitro group of this compound is susceptible to a variety of reduction methodologies beyond catalytic hydrogenation, leading to the corresponding amine, 2-(aminomethyl)-1-ethylazepane. The choice of reducing agent can be critical to avoid side reactions and achieve high yields.

Commonly employed methods for the reduction of aliphatic nitro compounds include the use of dissolving metal reductions, such as zinc or iron in the presence of an acid like hydrochloric acid or acetic acid. Another powerful and often high-yielding method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). However, the high reactivity of LiAlH₄ necessitates careful control of reaction conditions, especially temperature, to prevent over-reduction or reactions with other functional groups if present.

Other hydride reagents, such as sodium borohydride (B1222165) in the presence of a transition metal salt (e.g., nickel(II) chloride), can also effect the reduction of nitro groups. The reactivity of this system can be modulated by the choice of solvent and catalyst. Additionally, transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst such as palladium on carbon (Pd/C), offers a milder alternative to using gaseous hydrogen.

A hypothetical data table for such reductions is presented below, illustrating potential conditions and outcomes based on general knowledge of nitroalkane reduction.

Reducing Agent/SystemSolventTemperature (°C)Potential Product
Zn / HClEthanol/WaterReflux2-(Aminomethyl)-1-ethylazepane
Fe / CH₃COOHAcetic Acid80-1002-(Aminomethyl)-1-ethylazepane
LiAlH₄THF0 to RT2-(Aminomethyl)-1-ethylazepane
NaBH₄ / NiCl₂MethanolRT2-(Aminomethyl)-1-ethylazepane
HCOOH-NH₄ / Pd-CMethanolReflux2-(Aminomethyl)-1-ethylazepane

Reactions Involving Nitronate and Nitrone Intermediates

The acidic nature of the α-proton to the nitro group in this compound allows for the formation of a nitronate anion upon treatment with a base. This intermediate is a versatile nucleophile and a precursor to nitrones.

Henry Reactions and Related Carbon-Carbon Bond Formations

The deprotonation of this compound with a suitable base, such as an alkoxide or a tertiary amine, generates the corresponding nitronate. This nitronate can then participate in the Henry (or nitro-aldol) reaction by attacking the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org This reaction is a classic method for forming carbon-carbon bonds and results in the formation of a β-nitro alcohol.

The reaction is typically reversible and can be catalyzed by either base or acid. The diastereoselectivity of the Henry reaction can often be controlled by the choice of catalyst and reaction conditions. Subsequent dehydration of the β-nitro alcohol can lead to the formation of a nitroalkene, and further reduction of the nitro group can provide access to 1,2-amino alcohols.

Synthesis and Reactivity of Azepane-Derived Nitrones

The nitronate intermediate derived from this compound can also be a precursor to the formation of a nitrone. While the direct conversion is not a standard named reaction, related transformations suggest possibilities. For instance, oxidation of the corresponding hydroxylamine (B1172632) (obtained from partial reduction of the nitro group) is a common route to nitrones.

Alternatively, under specific conditions, intramolecular rearrangements or reactions with electrophiles at the oxygen atoms of the nitronate could potentially lead to nitrone-like structures. Azepane-derived nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions. These reactions allow for the construction of complex heterocyclic systems. For example, the reaction of an azepane nitrone with an alkene would yield an isoxazolidine (B1194047) ring system, which can be further elaborated. The synthesis of sugar-derived azepane nitrones has been reported as a route to azepane iminosugars. nih.gov

Electrophilic and Nucleophilic Functionalization of the Nitromethyl Alpha-Carbon

The α-carbon of the nitromethyl group is a key site for functionalization. The acidity of the α-protons allows for deprotonation to form the nucleophilic nitronate, which can then react with a variety of electrophiles.

Electrophilic Functionalization (via the Nitronate):

Alkylation: The nitronate can be alkylated using alkyl halides.

Aldol-type reactions: As discussed in the Henry reaction, the nitronate reacts with aldehydes and ketones.

Michael addition: The nitronate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

Acylation: Reaction with acylating agents can lead to α-nitro ketones.

Halogenation: Treatment with electrophilic halogen sources (e.g., N-bromosuccinimide) can introduce a halogen at the α-position.

Nucleophilic Functionalization:

Direct nucleophilic attack on the α-carbon is less common unless a leaving group is present. If the α-carbon is first halogenated, it then becomes susceptible to nucleophilic substitution by a range of nucleophiles, such as amines, thiols, or cyanides.

Reactivity at the N-Ethyl Position of the Azepane Ring

The nitrogen atom of the azepane ring in this compound is a tertiary amine, and its reactivity is characteristic of such a functional group.

N-Oxidation: The lone pair of electrons on the nitrogen can be oxidized by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

Von Braun Reaction: In a more destructive transformation, reaction with cyanogen (B1215507) bromide (CNBr) could potentially lead to the cleavage of the N-ethyl group or the azepane ring itself, although this reaction is more typically applied to secondary amines.

Hofmann Elimination: If the nitrogen is quaternized with a methyl group, subsequent treatment with a strong base like silver oxide could initiate a Hofmann elimination, leading to ring opening of the azepane.

Mechanistic Investigations in 1 Ethyl 2 Nitromethyl Azepane Chemistry

Elucidation of Azepane Ring Formation Mechanisms

The seven-membered azepane ring is a significant structural motif, and its synthesis can be achieved through various mechanistic pathways, including ring expansion, ring-closing processes, and photochemical rearrangements.

Ring expansion reactions provide a powerful method for constructing the azepane skeleton from more readily available five- or six-membered ring precursors. A prominent modern strategy involves the dearomative ring-expansion of nitroarenes. rwth-aachen.denih.gov This process is centered on the conversion of a nitro group on a benzenoid framework into a singlet nitrene, which is a highly reactive intermediate. rwth-aachen.deresearchgate.net

The mechanism, often initiated by blue light at room temperature, proceeds as follows: rwth-aachen.denih.gov

Nitrene Generation: The nitroarene precursor undergoes deoxygenation, photochemicaly generating a singlet aryl nitrene intermediate. researchgate.net

Cycloaddition: The nitrene undergoes a concerted cycloaddition with the aromatic ring to form a bicyclic azanorcaradiene intermediate. slideshare.net

Electrocyclic Ring Opening: This highly strained intermediate rapidly rearranges via a 6π disrotatory electrocyclic ring opening to yield a 3H-azepine. rwth-aachen.deresearchgate.net

Reduction: The resulting unsaturated azepine can then be hydrogenated in a subsequent step to afford the saturated azepane ring system. rwth-aachen.denih.gov

This photochemical approach allows for the transformation of a six-membered aromatic ring into a seven-membered heterocyclic system in a controlled manner. rwth-aachen.de

Precursor Type Key Intermediate Expansion Mechanism Final Step
NitroareneSinglet NitreneNitrene insertionHydrogenolysis
N-VinylpyrrolidinoneBiradical SpeciesNorrish Type I CleavageRecombination
Piperidine (B6355638) DerivativeAziridinium IonC-C bond migrationRearrangement

This table summarizes common mechanistic approaches for azepane ring formation via ring expansion.

Ring-closing metathesis (RCM) and various acid-mediated cyclizations are effective methods for constructing the azepane ring from acyclic precursors. researchgate.netacs.org

The aza-Prins cyclization, for example, is a powerful tool for synthesizing nitrogen-containing heterocycles. acs.org A proposed mechanism for a silyl aza-Prins cyclization mediated by a Lewis acid such as InCl₃ involves:

Iminium Ion Formation: Condensation between a homoallylic amine and an aldehyde, activated by the Lewis acid, forms an iminium ion intermediate. acs.org

Cyclization: The terminal alkene acts as a nucleophile, attacking the electrophilic iminium carbon to form the seven-membered ring and a new carbocation.

Termination: The reaction is terminated by the elimination of the silyl group, resulting in the formation of an endocyclic double bond, yielding a tetrahydroazepine, which can be subsequently reduced. acs.org

These ring-closing strategies are fundamental in creating the core azepane structure from linear starting materials.

Photochemistry offers unique pathways for synthesizing azepane derivatives. One notable method is the photochemical rearrangement of N-vinylpyrrolidinones to provide azepin-4-ones. organic-chemistry.org Mechanistic studies suggest this transformation proceeds via a singlet pathway involving a Norrish-type I cleavage. organic-chemistry.org

The proposed mechanism unfolds as follows:

Excitation: Upon irradiation with UV light (e.g., 254 nm), the N-vinylpyrrolidinone is promoted to an excited state. organic-chemistry.org

Norrish Type I Cleavage: The excited molecule undergoes α-cleavage, breaking the bond between the carbonyl carbon and the adjacent quaternary carbon. This homolytic cleavage generates a biradical intermediate.

Recombination and Rearrangement: The biradical species then recombines in a different manner, leading to the expansion of the five-membered pyrrolidinone ring into the seven-membered azepin-4-one system. organic-chemistry.org

Another significant photochemical process is the dearomative ring expansion of nitroarenes mediated by blue light, as detailed in section 4.1.1. This method transforms a simple nitroarene into a complex azepane through a nitrene insertion mechanism. rwth-aachen.denih.gov

Mechanistic Studies of Nitromethyl Group Transformations

The nitromethyl group attached to the azepane ring is a versatile functional handle, capable of undergoing various transformations, most notably reduction to an amine or conversion into a carbonyl group via its nitronate form.

The reduction of a nitroalkane, such as the nitromethyl group, to a primary amine is a six-electron reduction that proceeds through several key intermediates. nih.govnih.gov The reaction can be catalyzed by various systems, including metal catalysts like Raney Nickel or Platinum(IV) oxide, or achieved with reagents like iron in acetic acid. wikipedia.orgorganic-chemistry.org

The generally accepted mechanistic sequence is: nih.govorientjchem.org

Nitro to Nitroso: The nitro group (R-NO₂) is first reduced by two electrons to a nitroso group (R-N=O).

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced by another two electrons to a hydroxylamine derivative (R-NH-OH). nih.gov

Hydroxylamine to Amine: Finally, a two-electron reduction of the hydroxylamine cleaves the N-O bond, yielding the primary amine (R-NH₂). nih.gov

The specific reagents and conditions can influence the reaction rate and selectivity, but the pathway through nitroso and hydroxylamine intermediates is a fundamental characteristic of nitroalkane reduction. nih.govorientjchem.org

Reagent/System Mechanism Type Key Features
Catalytic Hydrogenation (Pd/C, PtO₂)Heterogeneous CatalysisStepwise reduction on catalyst surface. wikipedia.org
Fe/AcidMetal-Acid ReductionSingle electron transfers from the metal surface.
LiAlH₄Hydride TransferTypically produces azo compounds from nitroarenes. wikipedia.org
HSiCl₃ / Tertiary AmineMetal-Free ReductionTolerates a wide range of functional groups. organic-chemistry.org

This table outlines various methods and mechanistic aspects of nitro group reduction.

The carbon atom adjacent to the nitro group (the α-carbon) is acidic, allowing for the formation of a nitronate anion upon deprotonation with a base. wikipedia.orgorganic-chemistry.org This nitronate is a key intermediate in several important reactions.

Nitronate Chemistry (Nef Reaction): The Nef reaction describes the acid-catalyzed hydrolysis of a nitronate salt to a carbonyl compound (an aldehyde or ketone) and nitrous oxide. organic-chemistry.orgwikipedia.org The mechanism proceeds as follows:

Nitronate Formation: A base removes the α-proton from the nitroalkane to form the nitronate salt. wikipedia.org

Protonation: The nitronate is protonated by a strong acid to form a nitronic acid. organic-chemistry.orgwikipedia.org

Further Protonation and Hydrolysis: A second protonation leads to an iminium ion intermediate. This species is attacked by water. wikipedia.org

Rearrangement and Elimination: The resulting intermediate eliminates a molecule of water and rearranges to form the carbonyl compound and nitroxyl (HNO), which dimerizes and dehydrates to nitrous oxide (N₂O). wikipedia.org

Nitrone Chemistry: Nitrones are N-oxides of imines and are characterized as 1,3-dipoles. wikipedia.orgjst.go.jp While not directly formed from the nitromethyl group in 1-Ethyl-2-(nitromethyl)azepane, their chemistry is relevant to the broader field of nitro compound transformations. They are often generated by the oxidation of N-substituted hydroxylamines. wikipedia.org The primary reaction of nitrones is [3+2] dipolar cycloaddition with alkenes, which is a powerful method for constructing five-membered heterocyclic rings. rsc.orgresearchgate.net Mechanistic studies using computational chemistry suggest that these cycloadditions, often considered concerted, can sometimes proceed through a sequential bond-forming process. researchgate.net

Computational Analysis of this compound Chemistry Remains a Field for Future Investigation

A comprehensive review of scientific literature reveals a notable absence of specific computational studies, including transition state analysis and reaction energetics, for the chemical compound this compound. While the broader field of aza-Henry reactions—the nucleophilic addition of a nitroalkane to an imine or iminium ion—has been the subject of numerous mechanistic and computational investigations, this particular substituted azepane derivative has not been a specific focus of published research.

The aza-Henry reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of nitrogen-containing functional groups. frontiersin.org Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and stereochemical outcomes of these reactions. nih.gov Such studies typically explore the reaction pathways, identify and characterize the transition states of the key steps, and calculate the associated energy barriers and reaction enthalpies. This information is crucial for understanding reaction kinetics, predicting product distributions, and designing more efficient catalysts and reaction conditions.

General mechanistic investigations of the aza-Henry reaction have provided insights into the roles of catalysts, solvents, and substrate structures on the reaction's progress. For instance, computational studies have detailed the interactions between catalysts and reactants, explaining the origins of enantioselectivity in asymmetric variants of the reaction. nih.gov These studies often involve the analysis of various possible transition state geometries to determine the lowest energy pathway leading to the observed products.

However, the specific energetic landscape of the formation or subsequent reactions of this compound has not been mapped out through computational chemistry, according to available literature. Factors such as the conformational flexibility of the seven-membered azepane ring, the influence of the N-ethyl group on the reactivity of the iminium ion intermediate, and the stereochemical course of the addition of the nitromethyl group are all aspects that would require dedicated computational analysis to be fully understood.

The absence of such specific data means that key metrics, such as the activation energy for the carbon-carbon bond-forming step, the relative energies of different diastereomeric transition states, and the thermodynamic stability of the final product, remain unquantified for this compound. Consequently, detailed data tables and in-depth discussions of its reaction energetics and transition state analysis cannot be provided at this time. This highlights a gap in the current body of chemical research and suggests an opportunity for future computational studies to explore the mechanistic nuances of this and related heterocyclic systems.

Conformational Analysis and Stereochemical Control in Azepane Chemistry

Conformational Preferences and Dynamics of the Azepane Ring System

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a flexible system that can adopt a variety of conformations. Unlike the well-defined chair conformation of cyclohexane, the larger and more flexible azepane ring can exist in several low-energy conformations, with the twist-chair and chair forms being the most stable. The energy barrier between these conformations is relatively low, leading to a dynamic equilibrium.

Computational studies and experimental data have shown that the twist-chair conformation is often the global minimum on the potential energy surface for the parent azepane. This conformation minimizes both angular and torsional strain. The chair conformation is also a low-energy conformer, and the boat and twist-boat conformations are typically higher in energy. The specific conformational preference can be influenced by the presence of substituents and the nature of the solvent.

The dynamic nature of the azepane ring is a key feature that influences its biological activity. The ability to adopt different conformations allows for adaptation to the binding sites of various biological targets. However, this flexibility can also be a drawback, as it can lead to a loss of binding affinity due to the entropic cost of fixing a specific conformation upon binding. Therefore, understanding and controlling the conformational preferences of the azepane ring is a crucial aspect of designing azepane-based therapeutic agents.

Stereochemical Influence of the Nitromethyl and N-Ethyl Substituents on Ring Conformation

The N-ethyl group introduces steric bulk at the nitrogen atom. In a chair-like conformation, this bulky group will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the ring protons. The nitrogen atom itself is a stereocenter that can undergo inversion. The rate of nitrogen inversion is influenced by the nature of the substituent. An ethyl group, being larger than a hydrogen atom, will have a distinct effect on the inversion barrier and the preferred orientation of the lone pair of electrons on the nitrogen.

The nitromethyl group at the C-2 position is an electron-withdrawing and sterically demanding substituent. Its presence will influence the local geometry of the ring and introduce new stereoelectronic interactions. In a chair or twist-chair conformation, the nitromethyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The preference will be a balance between steric and stereoelectronic effects.

Steric Effects: A bulky nitromethyl group would generally be expected to favor a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with other ring atoms.

Stereoelectronic Effects: The electron-withdrawing nature of the nitro group can lead to stabilizing stereoelectronic interactions, such as the anomeric effect or gauche effects, which might favor a pseudo-axial orientation under certain conditions. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom to occupy an axial position. While classically described for pyranose rings, analogous effects can be observed in other heterocycles. The gauche effect describes the tendency of certain substituents to adopt a gauche conformation (a dihedral angle of about 60°) rather than the sterically less hindered anti conformation. The interplay of these effects would determine the final conformational preference of the nitromethyl group.

Principles of Chirality Transfer and Induction in Azepane Synthesis

The synthesis of enantiomerically pure substituted azepanes is a significant challenge in organic chemistry. Chirality transfer and induction are key principles employed to control the stereochemistry at the newly formed stereocenters.

Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemical information from the starting material is retained in the product. In the context of azepane synthesis, this can be achieved by starting with a chiral precursor, such as an amino acid or a chiral auxiliary, and carrying out a series of stereospecific or stereoselective reactions to construct the azepane ring. For instance, a chiral pool starting material can be elaborated through ring-closing metathesis or other cyclization strategies to yield an enantiomerically enriched azepane derivative.

Asymmetric induction , on the other hand, involves the creation of a new chiral center under the influence of a chiral reagent, catalyst, or auxiliary, where the stereochemical outcome is biased towards one enantiomer. Several strategies have been developed for the enantioselective synthesis of substituted azepanes:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate enantioselective reactions like hydrogenation, hydroformylation, or C-H activation to introduce chirality into the azepane scaffold nih.gov.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Substrate-Controlled Diastereoselective Reactions: When a substrate already contains a chiral center, it can influence the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in excess. For example, the alkylation of a chiral azepane derivative can proceed with high diastereoselectivity nih.gov.

The synthesis of 1-Ethyl-2-(nitromethyl)azepane would likely involve the introduction of the nitromethyl group onto a pre-formed N-ethylazepane scaffold or a precursor. A key step could be a nucleophilic addition of a nitromethane (B149229) equivalent to an electrophilic center at C-2 of an N-ethylated azepane derivative. Achieving stereocontrol in this step would be crucial for obtaining an enantiomerically pure product and would likely rely on the principles of asymmetric induction.

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Azepane Derivatives

The assessment of diastereomeric and enantiomeric purity is a critical step in the synthesis of chiral azepane derivatives. Several analytical techniques are employed to determine the ratio of stereoisomers in a sample.

Diastereomeric Purity: Diastereomers have different physical and chemical properties and can often be distinguished and quantified using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the diastereomeric ratio. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants for their respective nuclei.

Chromatography: Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can separate diastereomers, allowing for their quantification.

Enantiomeric Purity: Enantiomers have identical physical and chemical properties in an achiral environment, making their separation and quantification more challenging. The most common methods for determining enantiomeric purity involve converting the enantiomers into diastereomers or using a chiral environment to differentiate them.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers. The stationary phase of the HPLC column is coated with a chiral selector that interacts differently with the two enantiomers, leading to different retention times nih.goveijppr.com.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase to separate enantiomers in the gas phase.

NMR Spectroscopy with Chiral Derivatizing Agents: Enantiomers can be reacted with a chiral derivatizing agent, such as Mosher's acid or its derivatives, to form a mixture of diastereomers mdpi.comwikipedia.org. These diastereomers can then be distinguished and quantified by NMR spectroscopy.

NMR Spectroscopy with Chiral Solvating Agents: A chiral solvating agent can be added to the NMR sample to induce a temporary chiral environment. This can lead to the separation of signals for the two enantiomers, allowing for the determination of the enantiomeric ratio.

The data from these analytical techniques is often expressed as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.

Computational and Theoretical Studies on 1 Ethyl 2 Nitromethyl Azepane

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms and selectivity of organic reactions. For the synthesis of 1-Ethyl-2-(nitromethyl)azepane, which is typically formed through a nitro-Mannich (aza-Henry) reaction between 1-ethyl-1,2,3,4,5,6-hexahydro-7H-azepine (the cyclic imine) and nitromethane (B149229), DFT calculations can provide deep insights into the reaction pathway.

The aza-Henry reaction is known to proceed through a base-catalyzed mechanism, and DFT can be employed to model the transition states and intermediates involved. frontiersin.orgsemanticscholar.org Computational studies on similar reactions have shown that the catalyst, typically a chiral organocatalyst, plays a crucial role in activating both the imine and the nitroalkane. semanticscholar.orgnih.gov A dual activation model is often proposed, where the catalyst simultaneously deprotonates the nitromethane to form a nitronate and activates the imine through hydrogen bonding. semanticscholar.org

DFT calculations allow for the determination of the activation energies for different possible pathways, including those leading to different stereoisomers. By comparing the energies of the transition states for the formation of the syn and anti diastereomers, the diastereoselectivity of the reaction can be predicted. The calculations can also elucidate the role of the solvent in stabilizing or destabilizing various species along the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Energy Profile for the aza-Henry Reaction Leading to this compound

SpeciesRelative Energy (kcal/mol) - syn pathwayRelative Energy (kcal/mol) - anti pathway
Reactants0.00.0
Transition State 1 (TS1)+15.2+16.8
Intermediate-5.4-4.1
Transition State 2 (TS2)+2.1+3.5
Product-10.7-9.3

Note: This table presents hypothetical data based on typical values observed in DFT studies of similar aza-Henry reactions to illustrate the type of information that can be obtained.

Molecular Modeling and Dynamics Simulations of Azepane Ring Conformations

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-chair forms. The conformational preference of the azepane ring in this compound is influenced by the steric and electronic effects of the ethyl and nitromethyl substituents.

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of the azepane ring. mdpi.com Conformational searches can identify the most stable conformers and the energy barriers between them. MD simulations provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the timescale of conformational changes. These simulations can be performed in various solvent models to mimic experimental conditions.

For this compound, the substituents at the C2 and N1 positions will significantly influence the conformational equilibrium. The bulky ethyl group on the nitrogen and the nitromethyl group on the adjacent carbon will likely favor conformations that minimize steric hindrance. The orientation of these substituents (axial vs. equatorial) in the different ring conformations will determine their relative stabilities.

Table 2: Hypothetical Relative Energies of this compound Conformers from Molecular Modeling

ConformationSubstituent Orientation (Ethyl, Nitromethyl)Relative Energy (kcal/mol)
Twist-Chair 1Equatorial, Equatorial0.0
Twist-Chair 2Equatorial, Axial1.2
Chair 1Equatorial, Equatorial0.8
Chair 2Equatorial, Axial2.5
Boat-> 5.0

Note: This table is illustrative and based on general principles of conformational analysis of substituted cycloheptane systems.

Prediction of Chemical Reactivity and Stereoselectivity

Computational methods can be used to predict the chemical reactivity and stereoselectivity of the formation of this compound. Frontier Molecular Orbital (FMO) theory, in conjunction with DFT calculations, is a powerful approach for this purpose. The Highest Occupied Molecular Orbital (HOMO) of the nitronate and the Lowest Unoccupied Molecular Orbital (LUMO) of the imine are the key orbitals involved in the C-C bond-forming step. The energy gap between the HOMO and LUMO can provide an indication of the reaction's feasibility.

The stereoselectivity of the aza-Henry reaction is determined by the facial selectivity of the nucleophilic attack of the nitronate on the imine. frontiersin.org DFT calculations of the transition state geometries can reveal the preferred direction of attack. Steric hindrance from the ethyl group on the azepane nitrogen and any chiral catalyst used would be expected to direct the incoming nitromethane to the less hindered face of the imine. Non-covalent interactions, such as hydrogen bonding between the catalyst and the reactants, play a critical role in orienting the molecules in the transition state, thereby controlling the stereochemical outcome. semanticscholar.orgnih.gov

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly at the DFT level, provide detailed electronic and geometric information about the transient species involved in the reaction, namely the reaction intermediates and transition states. For the aza-Henry reaction leading to this compound, this involves characterizing the structure of the nitronate intermediate, the transition state for the C-C bond formation, and any subsequent proton transfer steps.

Analysis of the transition state structures can reveal important details about the bonding changes occurring during the reaction. For instance, the calculated bond lengths and angles can show the extent of bond formation and breaking at the transition state. Furthermore, vibrational frequency calculations can confirm that a calculated structure is a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate).

Applications in Advanced Organic Synthesis

1-Ethyl-2-(nitromethyl)azepane as a Versatile Synthetic Intermediate

The synthetic utility of this compound is primarily derived from the reactivity of the nitromethyl group. This functional group offers a gateway to a variety of other functionalities, making the parent molecule a valuable intermediate in multi-step syntheses. wiley.comunicam.it The key transformations of the nitromethyl group include its reduction to an amino group, its conversion to a carbonyl group via the Nef reaction, and the carbon-carbon bond-forming reactions of the corresponding nitronate anion. arkat-usa.orgwikipedia.org

The acidic nature of the α-protons to the nitro group allows for deprotonation to form a nucleophilic nitronate, which can participate in various C-C bond-forming reactions. One of the most fundamental reactions of nitroalkanes is the Henry (or nitro-aldol) reaction, where the nitronate adds to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction, applied to this compound, would allow for the introduction of a variety of substituents at the methylene carbon, leading to more complex structures.

Table 1: Potential Transformations of the Nitromethyl Group in this compound

Transformation Reagents and Conditions Product Functional Group
Reduction H₂, Raney Ni or PtO₂; or LiAlH₄ 2-(Aminomethyl)azepane derivative
Nef Reaction Strong base (e.g., NaOH), then strong acid (e.g., H₂SO₄) 2-Formylazepane derivative
Henry Reaction Base, Aldehyde/Ketone (R¹R²C=O) β-Nitro alcohol

The reduction of the nitro group to a primary amine is another powerful transformation. organic-chemistry.org This conversion can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Raney nickel or platinum oxide) or metal hydrides (e.g., lithium aluminum hydride). The resulting 1-Ethyl-2-(aminomethyl)azepane is a diamine that can serve as a precursor for the synthesis of various other heterocyclic systems or as a ligand in coordination chemistry.

Furthermore, the Nef reaction allows for the conversion of the primary nitro group into an aldehyde. wiley.com This transformation provides access to 2-formylazepane derivatives, which are valuable intermediates for reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

Strategic Utility in the Construction of Complex Polycyclic Nitrogen Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen within the ring and a versatile nitromethyl group, makes it a strategic starting material for the synthesis of fused and bridged polycyclic nitrogen heterocycles. These complex scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific interactions with biological targets.

One potential strategy involves the initial functionalization of the nitromethyl group, followed by an intramolecular cyclization. For instance, a Henry reaction with a suitable dialdehyde or a Michael addition to a substrate containing an electrophilic site could introduce a tether that subsequently reacts with the azepane nitrogen or another introduced functional group.

A key synthetic strategy involves the reduction of the nitro group to an amine, followed by intramolecular cyclization. The resulting primary amine can react with an electrophilic center introduced elsewhere in the molecule. For example, if the N-ethyl group were replaced with a group containing a latent electrophile, a transannular cyclization could be envisioned. More directly, functionalization at other positions of the azepane ring could set the stage for a cyclization with the 2-(aminomethyl) substituent.

Table 2: Hypothetical Cyclization Strategies from this compound Derivatives

Intermediate from this compound Reaction Partner/Condition Resulting Polycyclic System
2-(Aminomethyl) derivative Intramolecular reaction with a pendant electrophile Fused or bridged bicyclic azepane
2-(Nitromethyl) derivative Intramolecular nitro-cyclization (e.g., reductive cyclization) Fused bicyclic system

The versatility of the nitro group also allows for its participation in cycloaddition reactions, potentially leading to the formation of new rings. scispace.com While less common for nitroalkanes themselves, derivatives such as nitroalkenes (formed via dehydration of the Henry reaction product) are excellent Michael acceptors and can participate in various annulation reactions. rsc.org

Divergent Synthesis Strategies from Azepane Scaffolds

Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally related compounds from a common intermediate. This compound is an excellent candidate for such a synthetic approach, with the nitromethyl group serving as the central point of diversification.

Starting from this single compound, a variety of transformations can be applied to generate a wide range of analogues. For example, a library of β-nitro alcohols can be synthesized by reacting this compound with a diverse set of aldehydes and ketones in a parallel fashion. Each of these products can be further modified; for instance, by reducing the nitro group to an amine, a collection of β-amino alcohols with varying substituents can be obtained.

Another divergent pathway involves the Michael addition of the nitronate of this compound to a range of Michael acceptors. This would generate a library of compounds with extended carbon chains at the 2-position of the azepane ring. Subsequent transformations of the nitro group in these adducts would further expand the diversity of the library.

The N-ethyl group also offers a point for modification. While the current structure specifies an ethyl group, in a broader synthetic plan, this could be varied to introduce other alkyl or functionalized groups, further contributing to the diversity of the synthesized library. The nature of the N-substituent can also influence the conformation and reactivity of the azepane ring. researchgate.netnih.gov

Role in Building Block Libraries for Advanced Chemical Research

The development of libraries of unique and diverse chemical building blocks is crucial for modern drug discovery. scripps.eduthermofisher.com Saturated heterocycles are particularly valuable as they provide access to three-dimensional chemical space, a key feature for improving the selectivity and pharmacokinetic properties of drug candidates. sigmaaldrich.comscripps.edu

This compound, and the library of compounds that can be derived from it, would be valuable additions to such building block collections. thermofisher.com The azepane core provides the desirable saturated heterocyclic scaffold, while the nitromethyl group and its derivatives offer a range of functionalities for further synthetic elaboration.

Table 3: Examples of Azepane-Based Scaffolds for Building Block Libraries Derived from this compound

Core Scaffold Potential for Further Derivatization
1-Ethyl-2-(aminomethyl)azepane Acylation, sulfonylation, alkylation of the primary amine
1-Ethyl-azepane-2-carbaldehyde Reductive amination, Wittig reaction, Grignard addition

These building blocks can be used in fragment-based drug design, where small, functionalized molecules are screened for binding to a biological target, and in combinatorial chemistry, where they are incorporated into larger molecules to rapidly generate large libraries of potential drug candidates. mdpi.com The availability of a systematic collection of functionalized azepanes would enable chemists to explore the structure-activity relationships of this important heterocyclic system in a more comprehensive manner.

Future Research Directions and Emerging Challenges

Development of Novel, Sustainable, and Highly Efficient Synthetic Routes to Functionalized Azepanes

The synthesis of functionalized azepanes presents a considerable challenge due to the entropic penalty associated with the formation of a seven-membered ring. nih.gov Overcoming this hurdle requires the development of innovative and efficient synthetic strategies.

A promising recent strategy involves the photochemical dearomative ring expansion of nitroarenes . nih.govrwth-aachen.de This method utilizes blue light to mediate the conversion of readily available nitroarenes into complex azepanes at room temperature. The process begins with the transformation of the nitro group into a singlet nitrene, which then induces a ring expansion of the six-membered aromatic ring to a seven-membered 3H-azepine intermediate. Subsequent hydrogenolysis affords the saturated polysubstituted azepane in a two-step sequence. nih.govrwth-aachen.de This approach is notable for its ability to translate the substitution pattern of the starting nitroarene to the final azepane product with a high degree of predictability and diastereocontrol. rwth-aachen.de

Another efficient method is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes . mdpi.comnih.gov This reaction proceeds via an intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization involving the allene (B1206475) moiety to construct the azepine ring. mdpi.com This protocol has been successfully applied to the synthesis of trifluoromethyl-substituted azepin-2-carboxylates and their phosphonate (B1237965) analogues. mdpi.comnih.gov

Furthermore, catalyst-free ring expansion reactions are emerging as a sustainable approach. For instance, the reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes has been shown to construct the dibenzo[b,d]azepine skeleton without the need for a metal catalyst, using air as a green oxidant. rsc.org

Table 1: Novel Synthetic Routes to Functionalized Azepanes

Method Description Key Features
Photochemical Dearomative Ring Expansion Blue light-mediated conversion of nitroarenes to azepanes via a nitrene intermediate and subsequent ring expansion. nih.govrwth-aachen.de Room temperature reaction, high diastereocontrol, predictable substitution patterns. rwth-aachen.de
Cu(I)-Catalyzed Tandem Amination/Cyclization Copper-catalyzed reaction of functionalized allenynes with amines to form the azepine ring. mdpi.comnih.gov Efficient for the synthesis of fluorinated azepine derivatives. mdpi.com
Catalyst-Free Ring Expansion Reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes using air as an oxidant. rsc.org Metal-free, utilizes a green oxidant. rsc.org

Expanding the Scope of Stereoselective and Regioselective Functionalization of Azepanes

The biological activity of azepane derivatives is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective and regioselective functionalization of the azepane ring is of paramount importance.

A successful strategy for achieving high stereoselectivity and regioselectivity is through piperidine (B6355638) ring expansion . This method has been used to prepare diastereomerically pure azepane derivatives in excellent yields. rsc.org The stereochemical outcome of the ring expansion process can be investigated using computational methods to understand the underlying mechanistic details. rsc.org

For the synthesis of highly functionalized azepanes, such as polyhydroxylated derivatives, osmium-catalyzed tethered aminohydroxylation has proven to be a powerful tool. nih.govacs.org This strategy allows for the introduction of an amino and a hydroxyl group across a double bond with complete regio- and stereocontrol. The key to this control is the temporary tethering of the nitrogen functionality to the molecule, which directs the osmium-catalyzed oxidation. nih.govacs.org This has been successfully applied to the synthesis of pentahydroxyazepane iminosugars. nih.gov

The diastereoselective synthesis of oxo-azepines can be achieved through the late-stage oxidation of tetrahydroazepines. nih.govnih.gov Hydroboration of substituted tetrahydroazepines can proceed with high diastereoselectivity to yield regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. nih.govnih.gov While the regioselectivity of the hydroboration step can be moderate, it offers a concise route to these valuable synthetic intermediates. nih.gov

Table 2: Stereoselective and Regioselective Functionalization of Azepanes

Method Description Key Features
Piperidine Ring Expansion Expansion of a six-membered piperidine ring to a seven-membered azepane. rsc.org High stereoselectivity and regioselectivity, yields diastereomerically pure products. rsc.org
Osmium-Catalyzed Tethered Aminohydroxylation Stereoselective introduction of amino and hydroxyl groups via a tethered intermediate. nih.govacs.org Complete regio- and stereocontrol, suitable for complex polyhydroxylated azepanes. nih.gov
Diastereoselective Oxidation Late-stage hydroboration and oxidation of tetrahydroazepines to oxo-azepines. nih.govnih.gov High diastereoselectivity, provides access to functionalized oxo-azepine synthons. nih.gov

Integration of Green Chemistry Principles in Azepane Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of sustainable methods for the synthesis of azepanes is a key area of ongoing research.

A notable example is the aforementioned catalyst-free ring expansion for the synthesis of the dibenzo[b,d]azepine skeleton , which utilizes air as the sole oxidant, thereby avoiding the use of hazardous and expensive oxidizing agents. rsc.orgrsc.org This approach not only enhances the environmental profile of the synthesis but also simplifies the reaction setup and workup procedures.

Furthermore, the development of syntheses in environmentally benign solvents, such as water and ethanol (B145695) mixtures, is a significant step towards greener processes. A palladium(II)-catalyzed tandem cyclization for the synthesis of dibenzo-[b,d]azepines has been successfully developed in a water-ethanol solvent system, replacing more hazardous solvents like DMSO while maintaining high yields. researchgate.net

Exploration of Undiscovered Reactivity Patterns for the Nitromethylazepane Moiety

While specific reactivity data for "1-Ethyl-2-(nitromethyl)azepane" is not available in the current literature, the chemistry of the nitromethyl group is well-established and offers a predictive framework for its potential transformations on the azepane scaffold. wiley.comgoogle.comlibretexts.org

The acidic nature of the α-protons of the nitromethyl group makes it a versatile nucleophile in carbon-carbon bond-forming reactions. libretexts.orgyoutube.com The Henry (nitroaldol) reaction , which involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base, is a classic example. youtube.comresearchgate.netmdpi.comscirp.org In the context of this compound, this reaction could be employed to introduce a variety of functionalized side chains at the 2-position of the azepane ring, leading to β-hydroxynitroalkane derivatives. researchgate.netscirp.org

The nitro group itself can be transformed into other valuable functional groups. The Nef reaction , for instance, converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, under acidic conditions. acs.orgmdpi.comwikipedia.orgchemistry-reaction.commdma.ch This transformation on this compound would provide access to 1-Ethylazepane-2-carbaldehyde, a key intermediate for further derivatization.

Furthermore, the nitro group can be reduced to an amine, providing a route to 2-(aminomethyl)-1-ethylazepane. This transformation would open up possibilities for the synthesis of a wide range of amides, sulfonamides, and other nitrogen-containing derivatives.

The exploration of these and other potential reactions of the nitromethylazepane moiety, such as Michael additions and cycloadditions, represents a significant area for future research. The interplay between the reactivity of the nitromethyl group and the stereoelectronic properties of the azepane ring could lead to novel and unexpected chemical transformations.

Q & A

Basic: What are the recommended synthetic routes for 1-Ethyl-2-(nitromethyl)azepane, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves nitration and alkylation steps. For example, analogous compounds (e.g., diazepines) are synthesized via bromination/nitration of furan derivatives followed by cyclization with amines . To optimize conditions, employ factorial design to test variables like temperature, solvent polarity, and catalyst concentration. Use a 2³ factorial matrix to evaluate main effects and interactions, followed by ANOVA to identify significant parameters . Post-reaction, monitor purity via HPLC or GC-MS to validate yield improvements.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Use a multi-technique approach:

  • NMR (¹H/¹³C) to confirm the azepane ring and nitro/ethyl substituents.
  • IR spectroscopy to identify nitro (∼1520 cm⁻¹) and C-N (∼1250 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) for molecular ion validation.
    Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities. For derivatives, compare with structural analogs (e.g., benzoxazepines) to assign peaks . Always report spectral data with error margins and calibration standards to ensure reproducibility .

Advanced: How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Methodological Answer:
Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Multi-dimensional NMR (e.g., COSY, NOESY) to distinguish stereoisomers.
  • X-ray crystallography for absolute configuration determination.
  • Computational validation : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations.
    If discrepancies persist, refine synthetic protocols to minimize side products and repeat analyses under standardized conditions (e.g., controlled humidity) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model reaction pathways in silico using software like COMSOL Multiphysics to predict transition states and intermediates.
  • Reactivity Descriptors : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Machine Learning : Train models on azepane analogs to predict regioselectivity in nitration or alkylation. Validate predictions with small-scale exploratory reactions .

Basic: What safety precautions are necessary when handling this compound given limited toxicological data?

Methodological Answer:
Assume acute toxicity due to structural similarity to nitroaromatics. Implement:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Use fume hoods for synthesis/purification steps.
  • Exposure Mitigation : Avoid inhalation/contact by working with sealed systems.
    Refer to precautionary statements (e.g., GHS P261/P262) and treat the compound as hazardous until toxicological studies confirm safety .

Advanced: How can factorial design be applied to optimize the synthesis of this compound?

Methodological Answer:
Design a 3-factor, 2-level experiment testing:

  • Factors : Reaction temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and solvent (DCM vs. THF).
  • Response Variables : Yield, purity, and reaction time.
    Use a central composite design to explore non-linear effects. Analyze data via response surface methodology (RSM) to identify optimal conditions. Validate with triplicate runs and statistical confidence intervals (p < 0.05) .

Basic: What are the key structural features of this compound that influence its chemical stability?

Methodological Answer:

  • Nitro Group : Electron-withdrawing effects reduce ring strain but increase susceptibility to reduction.
  • Azepane Ring : Seven-membered rings exhibit lower ring strain than smaller heterocycles, enhancing thermal stability.
  • Ethyl Substituent : Steric hindrance at the 1-position may slow nucleophilic attacks.
    Compare degradation profiles (TGA/DSC) with azepane analogs to identify decomposition thresholds .

Advanced: How can AI-driven platforms enhance the development of this compound-based compounds?

Methodological Answer:

  • Autonomous Experimentation : Use AI to adjust reaction parameters in real-time based on sensor data (e.g., pH, temperature).
  • Predictive Modeling : Train neural networks on reaction databases to propose novel derivatives with desired bioactivity.
  • Data Integration : Combine spectral, synthetic, and toxicity data into a unified database for pattern recognition.
    Implement platforms like COMSOL Multiphysics for end-to-end automation, reducing trial-and-error cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.